Streptonigrin
CAS No.: 3930-19-6
VCID: VC0015502
Molecular Formula: C25H22N4O8
Molecular Weight: 506.5 g/mol
* For research use only. Not for human or veterinary use.
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Description | Streptonigrin is an aminoquinone antibiotic with antitumor and antibacterial properties, derived from Streptomyces flocculus . It is a complex cytotoxic compound that has been used in the treatment of advanced carcinomas, though it can cause leukopenia . Streptonigrin has demonstrated broad biological activity against bacteria, fungi, nematodes, viruses, and tumor cells . Its mechanism involves complexing with DNA and topoisomerase II, leading to DNA cleavage and the inhibition of DNA replication and RNA synthesis . It also functions as a reverse transcriptase inhibitor and induces free radical-mediated cellular damage . This compound's activity is highly dependent on interactions with metal ions, particularly iron, which facilitates free radical production through redox cycling of NAD(P)H:quinone oxidoreductase (NQO1) . Streptonigrin induces DNA cleavage by calf thymus topoisomerase II and inhibits DNA synthesis in S. typhimurium . It is soluble in polar solvents and alkaline solutions but insoluble in most nonpolar solvents and acid solutions . ChemicalBook lists several synonyms for Streptonigrin, including Bruneomycin, Rufocromomycin, and Nigrin . While the search results do not list similar chemical compounds, they do highlight Streptonigrin's unique characteristics and diverse applications, particularly its role as a bioreductive agent and its dependence on metal ions for activity . Its ability to induce apoptosis and cause chromosome damage is influenced by the metal ions present and the production of free radicals . The compound has been a subject of interest in drug design and development, with ongoing research into its chemistry, biosynthesis, and pharmacology . |
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CAS No. | 3930-19-6 |
Product Name | Streptonigrin |
Molecular Formula | C25H22N4O8 |
Molecular Weight | 506.5 g/mol |
IUPAC Name | 5-amino-6-(7-amino-6-methoxy-5,8-dioxoquinolin-2-yl)-4-(2-hydroxy-3,4-dimethoxyphenyl)-3-methylpyridine-2-carboxylic acid |
Standard InChI | InChI=1S/C25H22N4O8/c1-9-14(10-6-8-13(35-2)23(36-3)20(10)30)15(26)19(29-17(9)25(33)34)12-7-5-11-18(28-12)22(32)16(27)24(37-4)21(11)31/h5-8,30H,26-27H2,1-4H3,(H,33,34) |
Standard InChIKey | PVYJZLYGTZKPJE-UHFFFAOYSA-N |
SMILES | CC1=C(C(=C(N=C1C(=O)O)C2=NC3=C(C=C2)C(=O)C(=C(C3=O)N)OC)N)C4=C(C(=C(C=C4)OC)OC)O |
Canonical SMILES | CC1=C(C(=C(N=C1C(=O)O)C2=NC3=C(C=C2)C(=O)C(=C(C3=O)N)OC)N)C4=C(C(=C(C=C4)OC)OC)O |
Appearance | Brown black solid |
Synonyms | Brunemycin Bruneomycin Nigrin NSC 45383 NSC-45383 NSC45383 Rufocromomycin Streptonigrin |
Reference | Targeting NAD(P)H:quinone oxidoreductase (NQO1) in pancreatic cancer. Lewis A.M. Mol. Carcinogen. 2005, 43, 215.Enhanced cytotoxicity of bioreductive antitumor agents with dimethyl fumarate in human glioblastoma cells. Gu B. & DeAngelis L.M. Anticancer Drugs 2005, 16, 167.The effect of metal ions on the electrochemistry of the antitumor antibiotic streptonigrin. Anderberg P.I. J. Inorg. Biochem. 2004, 98, 720. |
PubChem Compound | 5298 |
Last Modified | Sep 16 2023 |
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